molecular formula C16H18N2O2S2 B12132520 6-[4-Oxo-5-(phenylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide

6-[4-Oxo-5-(phenylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide

Cat. No.: B12132520
M. Wt: 334.5 g/mol
InChI Key: NZJBTPCIQDLCHE-QBFSEMIESA-N
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Description

6-[4-Oxo-5-(phenylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenylmethylene group, and a hexanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-Oxo-5-(phenylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide typically involves the reaction of a thiazolidinone derivative with a phenylmethylene compound under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-[4-Oxo-5-(phenylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

6-[4-Oxo-5-(phenylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[4-Oxo-5-(phenylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenylmethylene group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-[4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide
  • 6-[4-Oxo-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide
  • 6-[4-Oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide

Uniqueness

6-[4-Oxo-5-(phenylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide is unique due to its specific phenylmethylene group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H18N2O2S2

Molecular Weight

334.5 g/mol

IUPAC Name

6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide

InChI

InChI=1S/C16H18N2O2S2/c17-14(19)9-5-2-6-10-18-15(20)13(22-16(18)21)11-12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2,(H2,17,19)/b13-11-

InChI Key

NZJBTPCIQDLCHE-QBFSEMIESA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)N

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)N

Origin of Product

United States

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